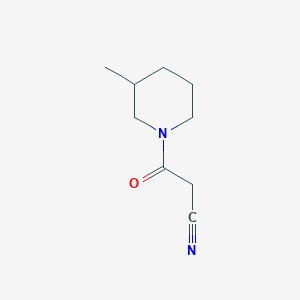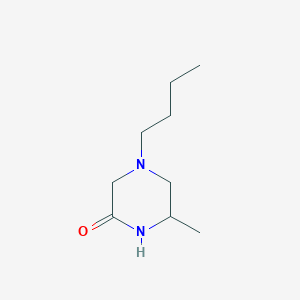
4-Butyl-6-methylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazinone, 4-butyl-6-methyl- (9CI) is a heterocyclic organic compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol. This compound belongs to the piperazinone family, which consists of various derivatives of piperazine with a ketone group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazinone, 4-butyl-6-methyl- (9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 4-butyl-6-methyl-piperazine-2-one using a suitable dehydrating agent.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of catalysts and controlled reaction conditions to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: Piperazinone, 4-butyl-6-methyl- (9CI) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted piperazinones.
Scientific Research Applications
Piperazinone, 4-butyl-6-methyl- (9CI) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential biological activities, such as antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which Piperazinone, 4-butyl-6-methyl- (9CI) exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Piperazinone, 1-butyl- (9CI)
Piperazinone, 1-acetyl-3-methyl- (9CI)
1-Ethylpiperazin-2-one
Properties
CAS No. |
59702-03-3 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-butyl-6-methylpiperazin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-3-4-5-11-6-8(2)10-9(12)7-11/h8H,3-7H2,1-2H3,(H,10,12) |
InChI Key |
NQZFNHWBYLUHSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(NC(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


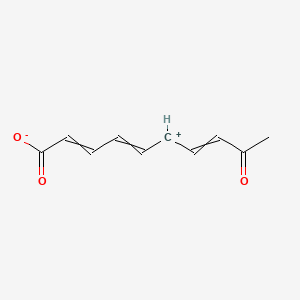
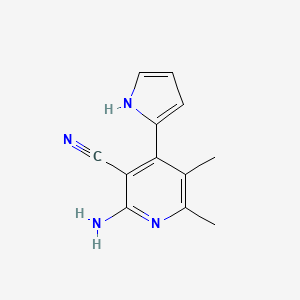
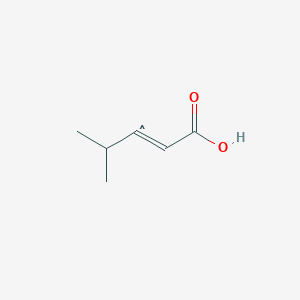
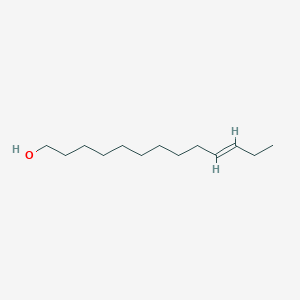
![methyl (1R,4S,5S)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B15349796.png)
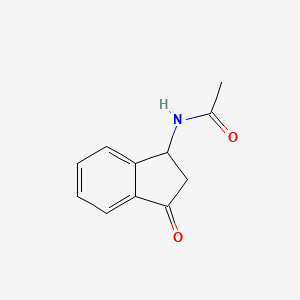
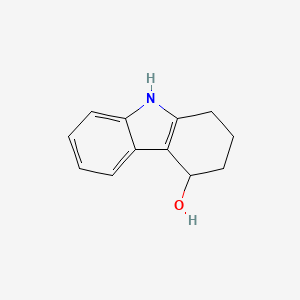

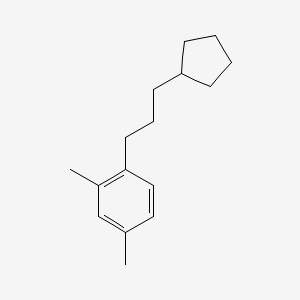
![2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]benzoic acid](/img/structure/B15349829.png)

![N-[2-(Nitroso-phenyl-amino)ethyl]-N-phenyl-nitrous amide](/img/structure/B15349838.png)

